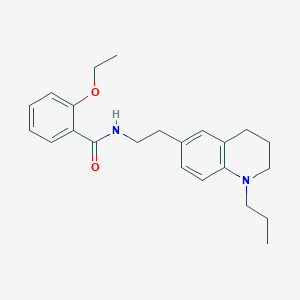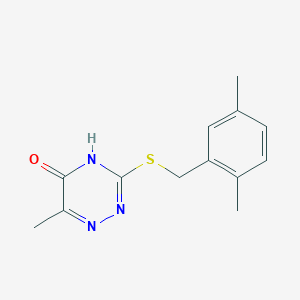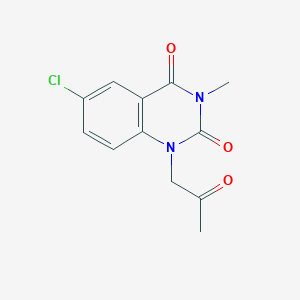
6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CMQ and has been found to exhibit various biochemical and physiological effects that make it an interesting topic for research.
Wissenschaftliche Forschungsanwendungen
Structural Investigation for Receptor Selectivity
Researchers have explored the structural modifications of quinazoline derivatives to obtain selective antagonists for AMPA and kainate (KA) receptors, crucial in studying neurological disorders. By altering the carboxy-containing alkyl chains and introducing heterocyclic rings or amide moieties, significant findings include compounds with good affinity and selectivity for KA receptors, underlining the importance of specific structural features for receptor binding. Molecular modeling studies have further helped to rationalize the affinity trends of these derivatives, offering insights into the design of receptor-selective drugs (Colotta et al., 2006).
Green Synthesis Using Carbon Dioxide
The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide presents an environmentally friendly methodology, utilizing basic ionic liquids as catalysts. This approach highlights the versatility of quinazoline derivatives in sustainable chemistry, facilitating the synthesis of key intermediates for pharmaceuticals under solvent-free conditions and showcasing the potential of ionic liquids in enhancing reaction efficiency (Patil et al., 2009).
Antimicrobial Activity
Quinazoline derivatives have been synthesized to evaluate their antimicrobial properties. The condensation of aromatic aldehydes with quinazoline derivatives, followed by in vitro screening against various bacteria and fungi, has identified compounds with promising antibacterial and antifungal activities. This research underscores the potential of quinazoline-based compounds in developing new antimicrobial agents (Vidule, 2011).
Spectroscopic and Computational Studies
Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with molecular modeling, have been conducted on quinazoline derivatives to understand their structural and electronic properties. These studies provide valuable insights into the compound's stability, charge distribution, and potential as chemotherapeutic agents, supporting the development of novel drugs with optimized pharmacological profiles (Sebastian et al., 2015).
Eigenschaften
IUPAC Name |
6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7(16)6-15-10-4-3-8(13)5-9(10)11(17)14(2)12(15)18/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFMTFLXOUZVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

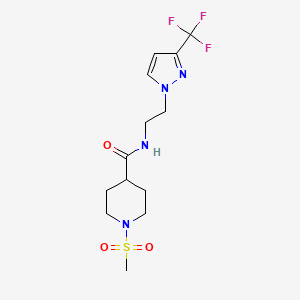
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2843510.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843511.png)
![1,1-Difluoro-8-azaspiro[4.5]decane](/img/structure/B2843512.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)
![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)
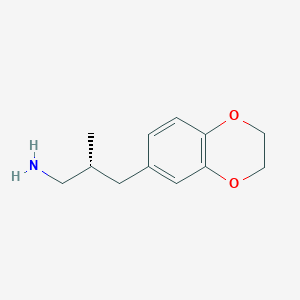

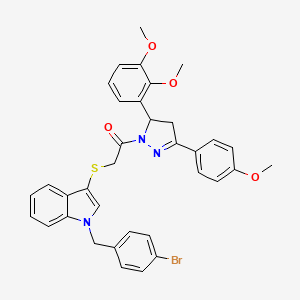
![4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2843528.png)
![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)
